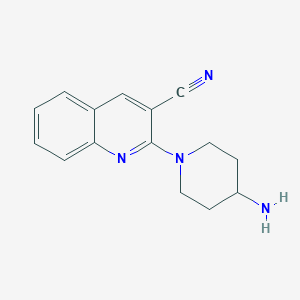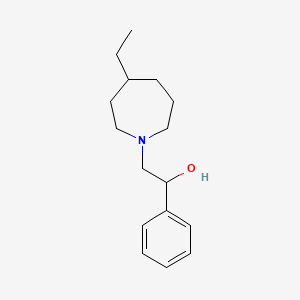
2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile, also known as AP-3, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the quinoline family, which is known for its diverse biological activities, including antimalarial, antitumor, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. This compound also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile has been shown to have several biochemical and physiological effects. In addition to its anticancer and antiviral properties, this compound has been shown to have anti-inflammatory and analgesic effects. 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile in lab experiments is its relatively low toxicity. This compound has been shown to have minimal side effects in animal models, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile. One area of interest is in the development of novel analogs of this compound with improved solubility and bioavailability. Another potential direction is in the study of 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile as a potential treatment for neurodegenerative diseases such as Parkinson's and Huntington's disease. Additionally, 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile could be studied for its potential as a therapeutic agent in the treatment of viral infections such as COVID-19.
Métodos De Síntesis
The synthesis of 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile involves the reaction of 2-chloro-3-cyanopyridine with 3-aminopiperidine in the presence of a base. This reaction results in the formation of 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile with a yield of approximately 70%. The purity of the compound can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential as an antiviral agent, particularly against HIV and hepatitis C virus.
Propiedades
IUPAC Name |
2-(3-aminopiperidin-1-yl)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c16-9-12-8-11-4-1-2-6-14(11)18-15(12)19-7-3-5-13(17)10-19/h1-2,4,6,8,13H,3,5,7,10,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELBTMRDBWLZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid](/img/structure/B7578621.png)

![5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B7578645.png)
![5-[(4-Methylcyclohexyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7578646.png)
![1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7578652.png)
![2-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]acetic acid](/img/structure/B7578661.png)


![6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone](/img/structure/B7578687.png)


![2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile](/img/structure/B7578707.png)
![4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid](/img/structure/B7578708.png)
![N-(1,1-dioxothian-3-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578714.png)